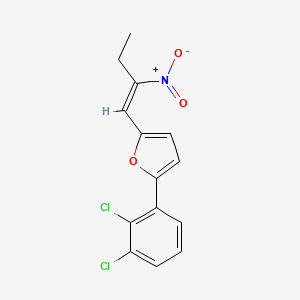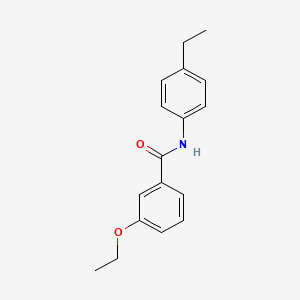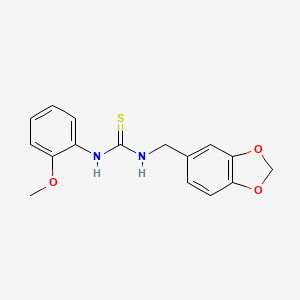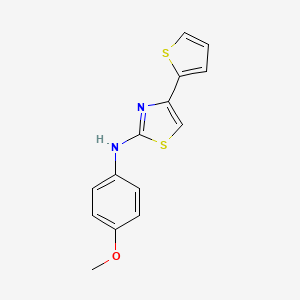![molecular formula C13H12N2O2 B5840189 2-[(3-Ethoxy-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B5840189.png)
2-[(3-Ethoxy-4-methoxyphenyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Ethoxy-4-methoxyphenyl)methylidene]propanedinitrile is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethoxy-4-methoxyphenyl)methylidene]propanedinitrile typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Ethoxy-4-methoxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-[(3-Ethoxy-4-methoxyphenyl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 2-[(3-Ethoxy-4-methoxyphenyl)methylidene]propanedinitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile
- 2-[(4-Ethoxy-3-methoxyphenyl)methylidene]propanedinitrile
Uniqueness
2-[(3-Ethoxy-4-methoxyphenyl)methylidene]propanedinitrile is unique due to its specific combination of ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-[(3-ethoxy-4-methoxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-17-13-7-10(4-5-12(13)16-2)6-11(8-14)9-15/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXOGICHBAGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B5840107.png)



![7'-chloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5840132.png)

![2-chloro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5840140.png)
![Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate](/img/structure/B5840145.png)
![2-[(2-methylbenzyl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5840170.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5840185.png)
![(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B5840187.png)

![N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide](/img/structure/B5840191.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-fluorobenzamide](/img/structure/B5840196.png)
